N-(1H-indazol-6-yl)quinoxaline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c22-16(15-9-17-12-3-1-2-4-13(12)20-15)19-11-6-5-10-8-18-21-14(10)7-11/h1-9H,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFODBGJMCOWPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide typically involves the formation of the indazole and quinoxaline rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The quinoxaline ring can be synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce the corresponding amines .
Scientific Research Applications
Anticancer Applications
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide has shown promising results as an anticancer agent. Research indicates that quinoxaline derivatives can inhibit various cancer cell lines, including those from human colon carcinoma (HCT116) and liver cancer (HepG2). For instance, one study identified several quinoxaline derivatives with significant cytotoxic effects against HCT116 cells, with IC50 values as low as 7.8 µM for some compounds .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| VIId | HCT116 | 7.8 |
| VIIIc | HCT116 | Moderate |
| VIIIa | HepG2 | Weak |
These compounds often act by disrupting the cell cycle and inducing apoptosis, making them candidates for further development in cancer therapy .
Antimicrobial Properties
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial activity. They are effective against a range of pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of nucleic acid synthesis or disruption of cellular processes critical for microbial survival .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Neurological Applications
The compound has also been studied for its potential neuroprotective effects. Some derivatives exhibit activity against neurological disorders by modulating neurotransmitter systems or exhibiting antioxidant properties. For example, certain quinoxaline derivatives have shown promise in treating conditions like depression and anxiety by influencing serotonin pathways .
Chronic and Metabolic Diseases
This compound has been investigated for its role in managing chronic diseases such as diabetes and inflammation. Studies indicate that certain quinoxaline derivatives can improve glucose tolerance and exhibit anti-inflammatory effects, making them suitable candidates for treating metabolic syndrome and related conditions .
Table 3: Effects on Chronic Diseases
| Disease Type | Effect | Reference |
|---|---|---|
| Diabetes | Improved glucose tolerance | |
| Inflammation | Anti-inflammatory activity |
Structure-Activity Relationship Studies
The efficacy of this compound is closely linked to its chemical structure. Structure-activity relationship (SAR) studies have identified key modifications that enhance its biological activity. For instance, substituents at specific positions on the quinoxaline ring can significantly alter potency against various targets, including kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features
Pharmacological and Application Insights
SRT1720 (SIRT1 Agonist)
- Structural Differences : Incorporates an imidazo[2,1-b]thiazole ring and piperazine-methyl group, enhancing solubility and target affinity.
- Functional Impact : Demonstrates potent SIRT1 activation (linked to lifespan extension and metabolic regulation), with an EC₅₀ of ~0.16 μM.
- Advantages Over Target Compound: Higher molecular complexity improves pharmacokinetics but may reduce blood-brain barrier permeability compared to the simpler indazole-quinoxaline analog.
CPIPC (TRPV1 Agonist)
- Structural Differences: Replaces quinoxaline with a chloropyridinyl-piperazine system, altering receptor selectivity.
- Comparison: The absence of a quinoxaline core in CPIPC reduces π-π stacking interactions critical for binding to kinases targeted by quinoxaline derivatives.
Thiophene-Methyl Analogs
- Structural Differences: Substitution at quinoxaline-6-position with a thiophene-methyl group (vs. 2-position in the target compound).
Radioiodinated Derivatives
Biological Activity
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of indazole and quinoxaline moieties, which may confer distinctive biological properties compared to other compounds. The synthesis typically involves the formation of the indazole and quinoxaline rings followed by their coupling, allowing for various modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate receptor activities, leading to significant biological effects such as:
- Inhibition of Kinases : The compound has shown potential in inhibiting various kinases that are crucial in cancer progression.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
This compound has been evaluated for its anticancer properties against several human cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon) | 7.8 | Significant growth inhibition |
| HepG2 (Liver) | 10.5 | Moderate growth inhibition |
| MCF-7 (Breast) | 12.3 | Weak growth inhibition |
These results indicate that the compound exhibits promising anticancer activity, particularly against colorectal cancer cells .
Comparison with Other Compounds
In comparative studies, this compound demonstrated superior efficacy against certain cancer types compared to other quinoxaline derivatives. For instance, a related compound showed an IC50 of 10.27 µM against VEGFR-2, while this compound exhibited more potent effects on tumor cell lines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HCT116 Cells : A study reported that this compound effectively induced cell cycle arrest at the G2/M phase and led to apoptosis in HCT116 cells, suggesting mechanisms that could be harnessed for cancer therapy .
- In Vivo Studies : In vivo experiments using xenograft models showed that administration of this compound significantly reduced tumor size without notable toxicity, indicating its potential for clinical applications .
Q & A
Q. What synthetic strategies are effective for preparing N-(1H-indazol-6-yl)quinoxaline-2-carboxamide?
A common approach involves coupling quinoxaline-2-carbonyl chloride with 1H-indazol-6-amine under basic conditions (e.g., using triethylamine in anhydrous DCM). Post-synthesis, purification via column chromatography and recrystallization ensures purity. Evidence from analogous compounds (e.g., N-(o-tolyl)quinoxaline-2-carboxamide) suggests yields ~30–40%, with structural confirmation by -NMR and -NMR . For indazole-containing analogs, protecting group strategies (e.g., tert-butoxycarbonyl for amines) may be required to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC : To assess purity and resolve isomers (e.g., using C18 columns with acetonitrile/water gradients). Retention times vary based on substituents .
- NMR spectroscopy : -NMR chemical shifts for the quinoxaline carboxamide proton typically appear at δ 8.5–9.0 ppm, while indazole protons resonate at δ 7.5–8.5 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
Q. What preliminary biological screening approaches are recommended for this compound?
Begin with in vitro assays targeting pathways relevant to quinoxaline derivatives, such as kinase inhibition (e.g., VEGF/PDGF tyrosine kinases) or epigenetic modulation (e.g., SIRT1 activation). Use cell lines (e.g., renal proximal tubule cells) to evaluate mitochondrial biogenesis or cytotoxicity. Dose-response curves (1–100 μM) and ATP-level measurements can quantify efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Systematic modifications to the quinoxaline and indazole moieties can enhance potency. For example:
- Quinoxaline : Introducing electron-withdrawing groups (e.g., nitro) at position 6 improves interaction with hydrophobic enzyme pockets .
- Indazole : Substituting the N1 position with alkyl chains (e.g., methyl) may increase metabolic stability . Comparative data from analogs like SRT1720 (a SIRT1 activator) highlight the importance of the carboxamide linker in target engagement .
Q. What experimental strategies validate the mechanism of action for quinoxaline-2-carboxamide derivatives?
- Genetic knockdown : Use siRNA targeting proposed pathways (e.g., SIRT1 or AMPK) to confirm dependency .
- Biophysical assays : Surface plasmon resonance (SPR) or thermal shift assays quantify direct binding to target proteins.
- Artifact mitigation : Avoid fluorogenic substrates (e.g., Fluor de Lys) in SIRT1 assays, as they may produce false positives .
Q. How can researchers address contradictions in reported biological activities?
Discrepancies often arise from assay conditions or compound purity. Solutions include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for SIRT1 studies) and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Purity validation : Confirm compound integrity via HPLC (>98%) and elemental analysis .
- Orthogonal assays : Cross-validate results using enzymatic (e.g., deacetylation) and cellular (e.g., mtDNA quantification) readouts .
Q. What strategies improve solubility and stability for in vivo studies?
- Salt formation : Hydrochloride salts (e.g., SRT1720 HCl) enhance aqueous solubility (up to 38 mg/mL in DMSO) .
- Prodrug design : Esterification of the carboxamide group improves bioavailability .
- Storage : Lyophilized powders stored at -70°C retain stability >1 year; DMSO solutions are stable at -20°C for 3 months .
Q. How can researchers resolve analytical challenges like isomerism or polymorphism?
- Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., Chiralpak IA) .
- X-ray crystallography : Determine absolute configuration and packing motifs. SHELX programs are widely used for small-molecule refinement .
- Dynamic NMR : Detect rotameric equilibria in the carboxamide group at variable temperatures .
Key Recommendations
- Prioritize orthogonal characterization (NMR, HPLC, MS) to ensure compound integrity.
- Use genetic and biophysical validation to confirm mechanism of action, avoiding assay artifacts.
- Optimize solubility via salt formation or prodrug strategies for in vivo translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
